N-(4-bromo-2-tert-butyl-5-methyl-3-pyrazolyl)-2,4-dichlorobenzamide
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Overview
Description
N-(4-bromo-2-tert-butyl-5-methyl-3-pyrazolyl)-2,4-dichlorobenzamide is a carbonyl compound and an organohalogen compound.
Scientific Research Applications
Synthesis and Biological Evaluation
N-(4-bromo-2-tert-butyl-5-methyl-3-pyrazolyl)-2,4-dichlorobenzamide and its derivatives have been synthesized and evaluated for their biological activities. For example, compounds related to this chemical structure have shown significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. Specifically, certain derivatives demonstrated high activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes, a fungal strain (Doležal et al., 2006).
Application in Organic Syntheses
This compound is useful in organic syntheses, particularly in the preparation of pyrazole derivatives. For instance, 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine, a related compound, is synthesized using tert-Butyl as a protecting group, demonstrating the versatility of this chemical structure in organic chemistry (Pollock & Cole, 2014).
Reactivity with Nucleophilic Reagents
The reactivity of related compounds with nucleophilic reagents has been studied, revealing that certain derivatives can act as alkylating agents or undergo selective bromination. This highlights the reactivity and potential applications of these compounds in chemical reactions (Pevzner, 2003).
Novel Synthesis Methods
Novel and efficient routes for the synthesis of pyrazole carboxamides, closely related to this compound, have been devised. These methods allow for versatile synthesis and can be used to create a wide range of related compounds (Bobko et al., 2012).
Catalytic Applications
Some derivatives of this compound have been used as catalysts in chemical reactions like the Heck coupling process. Their effectiveness in such reactions further expands the potential applications of these compounds in synthetic chemistry (Boltina et al., 2012).
Fluorescence and Nanoparticle Research
In fluorescence research, derivatives of this compound have been utilized in the synthesis of bright, emission-tuned nanoparticles, indicating potential applications in materials science and nanotechnology (Fischer, Baier, & Mecking, 2013).
Properties
Molecular Formula |
C15H16BrCl2N3O |
---|---|
Molecular Weight |
405.1 g/mol |
IUPAC Name |
N-(4-bromo-2-tert-butyl-5-methylpyrazol-3-yl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C15H16BrCl2N3O/c1-8-12(16)13(21(20-8)15(2,3)4)19-14(22)10-6-5-9(17)7-11(10)18/h5-7H,1-4H3,(H,19,22) |
InChI Key |
NTUXVUQBYKOQAD-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Br)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(C)(C)C |
Canonical SMILES |
CC1=NN(C(=C1Br)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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